tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound characterized by its unique bicyclic structure, classified as a spiro compound. Its molecular formula is , and it is identified by the CAS number 2172213-54-4. This compound contains a tert-butyl ester group, which contributes to its distinctive properties and reactivity. The spirocyclic framework allows for diverse chemical interactions, making it a valuable compound in both synthetic and biological contexts .
The synthesis of tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with methylating agents. Common solvents used include dichloromethane, while triethylamine often serves as a catalyst. The reaction conditions are generally mild, conducted at room temperature, and monitored using techniques like thin-layer chromatography (TLC) to track the progress of the reaction .
In an industrial context, the production may utilize large-scale batch reactors where reactants are combined under controlled conditions to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product effectively .
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate features a spirocyclic structure where two rings are interconnected through a single atom. The presence of nitrogen atoms in the diaza groups adds to its complexity and potential reactivity.
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo several types of chemical reactions:
The products formed from these reactions vary based on the specific reagents used:
The mechanism of action for tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, particularly enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT). These interactions can modulate metabolic pathways relevant to conditions like diabetes and obesity, showcasing its potential therapeutic applications .
The compound is typically presented as a colorless to pale yellow liquid or solid depending on purity and formulation. Its melting point and boiling point are not explicitly documented but can be inferred from similar compounds within its class.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm structural integrity and purity during synthesis and characterization processes .
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate has notable applications in various scientific fields:
This compound's unique structure and reactivity profile make it a significant subject of interest for ongoing research aimed at developing new therapeutic agents and materials.
The construction of the 2,6-diazaspiro[3.4]octane framework requires precise bond disconnections to enable stereoselective assembly. The dominant industrial approach utilizes N-Boc-azetidine-3-one as a linchpin precursor, exploiting its strained ketone for strategic ring expansion [2]. This methodology balances conformational control with synthetic accessibility, enabling gram-scale production of advanced intermediates.
The spirocyclic core is efficiently assembled via [3+2] cycloaddition between azetidine-derived unsaturated esters and stabilized azomethine ylides. As demonstrated in antitubercular agent syntheses, Horner-Wadsworth-Emmons olefination of N-Boc-azetidine-3-one generates α,β-unsaturated esters, which subsequently undergo lithium fluoride-catalyzed cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [2]. This annulation delivers the spiro[3.4]octane framework with 56-75% yield and excellent diastereoselectivity, attributed to the ylide's conformational constraints. The reaction proceeds under mild conditions (0°C to rt) in anhydrous THF, with the tert-butoxycarbonyl group serving dual roles as a steric director and protecting group.
Table 1: Comparative Cycloaddition Methods for Spirocore Assembly
Ylide Precursor | Catalyst | Temp (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
N-(Methoxymethyl)-N-(TMS-methyl)benzylamine | LiF | 0 → 25 | 56 | >20:1 |
Azomethine ylide (in situ generated) | None | 80 | <30 | Moderate |
Non-stabilized ylide | Cu(OTf)₂ | -20 | 65 | >15:1 |
Stereoselective introduction of the C5 methyl group necessitates chiral pool derivatization or asymmetric catalysis. The (S)-configured enantiomer (CAS# 2768872-87-1) is typically synthesized via diastereoselective alkylation of chiral auxiliaries or through enzymatic resolution of racemic precursors [4]. In advanced intermediates, the methyl group is installed prior to spirocyclization using enantiomerically enriched azetidine building blocks. Alternative routes employ transition metal-catalyzed asymmetric hydrogenation of exocyclic olefins in the spiro[3.4]octane system, achieving >95% ee with DuPhos-rhodium catalysts. The methyl stereochemistry significantly influences biological activity in receptor-targeting applications, necessitating strict enantiopurity control (>99% ee) through recrystallization or chiral chromatography [4] [6].
1.1.3 tert-Butoxycarbonyl Protection and Deprotection Dynamics
Boc protection of the diazaspiro system occurs selectively at the less sterically hindered nitrogen (typically N2), with reaction kinetics favoring mono-protection due to significant steric differentiation between ring nitrogens. Optimal Boc installation employs di-tert-butyl dicarbonate (1.05 equiv) in dichloromethane with catalytic DMAP at 0°C, achieving >95% conversion within 2 hours [3] [10]. Crucially, the Boc group exhibits distinct stability profiles depending on nitrogen attachment: the pyrrolidine-ring nitrogen (N6) adduct shows 3-fold faster deprotection rates under acidic conditions compared to the azetidine-ring nitrogen (N2) analogue [5] [10]. Deprotection employs HCl/dioxane (4M) at 0°C, with strict moisture control to prevent exothermic side reactions. The hydrochloride salt (CAS# 1841081-35-3) precipitates directly from reaction mixtures, facilitating isolation [9].
Palladium and zinc catalysts enable critical C-N bond formations during spirocycle assembly. Palladium(0)-mediated aminations (e.g., Buchwald-Hartwig coupling) construct exocyclic aryl amino derivatives essential for pharmaceutical applications, achieving >80% yield with XantPhos ligands in toluene at 80°C [6]. Meanwhile, zinc triflate catalysis (5-10 mol%) facilitates hydroamination/cycloaromatization cascades converting propargylamides to imidazole derivatives—a key step for peripherally modified diazaspiro compounds [2]. The zinc catalyst activates alkyne moieties toward regioselective anti-Markovnikov addition, with computed activation barriers 8.3 kcal/mol lower than uncatalyzed pathways. Reaction kinetics show first-order dependence on zinc concentration below 5 mol%, transitioning to zero-order above 10 mol% due to catalyst saturation effects.
Lithium amide bases enable ring-forming steps through directed α-lithiation-cyclization sequences. n-Butyllithium (2.5 equiv) in THF at -78°C generates azetidine-derived lithio-enolates that undergo intramolecular amination at C4, forming the spirocyclic skeleton in 70-85% yield [2]. The reaction proceeds via a concerted five-membered transition state validated by DFT calculations (B3LYP/6-31G), with activation energies 12.4 kcal/mol lower than intermolecular alternatives. For *N-unsubstituted precursors, lithium hexamethyldisilazide (LiHMDS) in THF at 25°C triggers deprotonation-induced cyclizations, forming the 2,6-diazaspiro[3.4]octane core within 30 minutes. These methods avoid transition metal residues critical for pharmaceutical applications [6] [10].
Solvent dielectric constants directly impact cyclization kinetics in diazaspiro formation. Dimethylformamide (DMF, ε=36.7) accelerates ring-closing steps 4.7-fold compared to THF (ε=7.5) due to enhanced anion stabilization and substrate solvation [2] [10]. However, DMF-mediated pathways show increased diketopiperazine byproduct formation (>15%) at temperatures above 50°C. Tetrahydrofuran-water mixtures (9:1) optimize oxadiazole-forming cyclodehydrations (e.g., TBAF-catalyzed reactions), providing sufficient polarity for oxime activation while minimizing ester hydrolysis. Solvent selection also governs crystallinity: diethyl ether induces spontaneous crystallization of Boc-protected intermediates, while dichloromethane yields oils requiring chromatographic purification [3] [7].
Table 2: Solvent Effects on Spirocycle Formation Kinetics
Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) | Optimal Temp (°C) |
---|---|---|---|---|
DMF | 36.7 | 4.7 × 10⁻³ | 15.2 | 25 |
NMP | 32.2 | 3.9 × 10⁻³ | 12.8 | 30 |
DMSO | 46.7 | 5.1 × 10⁻³ | 18.5 | 20 |
THF | 7.5 | 1.0 × 10⁻³ | 5.1 | 65 |
THF/H₂O (9:1) | 12.4 | 2.3 × 10⁻³ | 7.3 | 50 |
Organolithium additives significantly enhance transamination efficiency in spirocycle functionalization. Lithium bromide (3 equiv) in DMF increases conversion of ester intermediates to Weinreb amides from 65% to 92% by stabilizing tetrahedral intermediates [2]. Similarly, Grignard reagents (ethylmagnesium bromide, 1.5 equiv) improve aldehyde yields (>85%) during Weinreb amide reductions by preventing over-reduction to alcohols. For Boc protection steps, lithium tert-butoxide (0.2 equiv) scavenges protons during di-tert-butyl dicarbonate reactions, suppressing N-Boc cleavage and increasing isolated yields by 18-22% [10]. Magnesium sulfate proves superior for drying sensitive intermediates, with residual water <50 ppm versus >200 ppm with sodium sulfate, directly impacting subsequent cyclization yields [5] [7].
Table 3: Reagent Optimization in Key Synthetic Steps
Reaction Step | Standard Reagent | Optimized Reagent | Yield Improvement | Critical Parameters |
---|---|---|---|---|
Weinreb Amide Formation | DIPEA, CH₂Cl₂ | LiBr, DMF | 65% → 92% | LiBr (3 equiv), 0°C → 25°C |
Aldehyde Synthesis | DIBAL-H, toluene | EtMgBr, THF | 70% → 85% | EtMgBr (1.5 equiv), -78°C |
Boc Protection | Pyridine, CH₂Cl₂ | LiOt-Bu, CH₂Cl₂ | 75% → 93% | LiOt-Bu (0.2 equiv) |
Spirocyclization | NaHMDS, THF | LiHMDS, THF | 68% → 82% | Slow addition (<0.5 mL/min) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: